molecular formula C23H37N5O2 B2868924 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide CAS No. 922121-24-2

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide

Cat. No.: B2868924
CAS No.: 922121-24-2
M. Wt: 415.582
InChI Key: KCLKQTQUSBXGBD-UHFFFAOYSA-N
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Description

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes multiple functional groups, which could contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide likely involves multiple steps, including the formation of the tetrahydroquinoline and piperazine moieties, followed by their coupling with an oxalamide linker. Typical reaction conditions might include:

    Formation of Tetrahydroquinoline: This could involve a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Formation of Piperazine Derivative: This might involve the alkylation of piperazine with appropriate alkyl halides.

    Coupling Reactions: The final coupling to form the oxalamide linkage could involve amide bond formation using reagents like carbodiimides (e.g., EDCI) or other coupling agents.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the tetrahydroquinoline ring to form quinoline derivatives.

    Reduction: Reduction of any carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide would depend on its specific biological target. Potential mechanisms could include:

    Molecular Targets: Binding to enzymes, receptors, or nucleic acids.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
  • N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Uniqueness

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide is unique due to the presence of both tetrahydroquinoline and piperazine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

This article provides a general framework based on typical information about chemical compounds. For detailed and accurate information, consulting specific scientific literature or databases is recommended.

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N5O2/c1-17(2)15-24-22(29)23(30)25-16-21(28-12-10-26(3)11-13-28)19-7-8-20-18(14-19)6-5-9-27(20)4/h7-8,14,17,21H,5-6,9-13,15-16H2,1-4H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLKQTQUSBXGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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